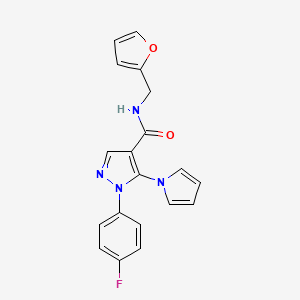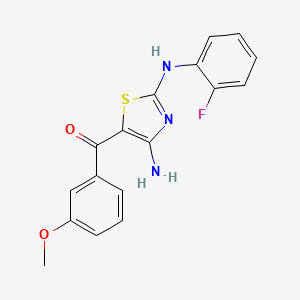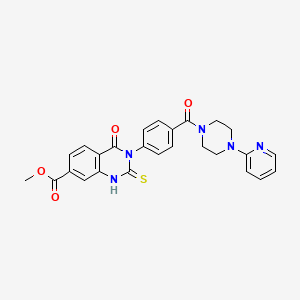![molecular formula C26H18ClN5O6 B11281643 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281643.png)
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, chemical properties, and scientific significance.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 4-chloroaniline and a suitably functionalized quinazoline derivative.
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) with acid catalysts (e.g., sulfuric acid).
- The resulting intermediate undergoes further steps to form Compound X.
-
Industrial Production
- Industrial-scale production involves optimizing the synthetic route for efficiency and yield.
- Continuous flow reactors or batch processes are commonly employed.
- Quality control ensures purity and reproducibility.
Chemical Reactions Analysis
Reactivity:
Major Products:
- The primary product of Compound X’s reactions depends on reaction conditions and reagents.
- Detailed mechanistic studies are essential to understand product distributions.
Scientific Research Applications
Chemistry:
Medicinal Chemistry:
Materials Science:
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals:
Mechanism of Action
- Compound X’s mechanism of action involves binding to specific protein targets.
- It may interfere with cell signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Compound X’s unique fused-ring system sets it apart from related molecules.
- Similar compounds include Compound Y) and Compound Z).
- none exhibit the exact combination of structural features found in Compound X.
Properties
Molecular Formula |
C26H18ClN5O6 |
|---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
InChI Key |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11281581.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11281586.png)
![2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11281592.png)
![1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11281599.png)
![Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281606.png)
![2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11281609.png)
![2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281612.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281645.png)
![1-methyl-N-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11281659.png)

![5,5-dimethyl-15-piperidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11281668.png)

